Halogen Bond Donor Strength in Co-Crystallization
While direct data for 2-chloro-4,5-diiodopyridine are not available, class-level inference from systematic co-crystallization studies establishes a clear performance hierarchy between iodo- and bromo-substituted aromatic halogen-bond donors. In a series of controlled experiments using multi-topic N-heterocyclic acceptors and nine aromatic halogen-bond donors, the supramolecular yield (defined as the percentage of successful co-crystallizations) was 70% for iodine-containing donors, whereas none of the bromo-substituted donors produced any co-crystals [1]. This difference of 70 percentage points demonstrates that the presence of iodine is critical for reliable halogen-bond-mediated crystal engineering. The 4,5-diiodo substitution pattern in the target compound provides two potential halogen-bond donor sites, which may further enhance interaction multiplicity relative to mono-iodo alternatives [2].
| Evidence Dimension | Supramolecular co-crystallization success rate |
|---|---|
| Target Compound Data | Class-level: Iodo-substituted aromatic donors achieve 70% co-crystallization success rate |
| Comparator Or Baseline | Bromo-substituted aromatic donors: 0% co-crystallization success rate |
| Quantified Difference | Absolute difference: +70 percentage points (iodo-donors vs. bromo-donors) |
| Conditions | Co-crystallization experiments with multi-topic N-heterocyclic acceptors and aromatic halogen-bond donors; ranking based on calculated molecular electrostatic potential surfaces |
Why This Matters
For crystal engineering and supramolecular chemistry applications, the selection of an iodo-substituted scaffold over a bromo-substituted analog is essential to achieve any measurable halogen-bond-mediated co-crystallization, as bromo-donors failed completely under the tested conditions.
- [1] Aakeröy, C. B., et al. (2014). Practical crystal engineering using halogen bonding: A hierarchy based on calculated molecular electrostatic potential surfaces. Journal of Molecular Structure, 1072, 20–27. Supramolecular yield: 70% for iodo-donors; 0% for bromo-donors. View Source
- [2] Resnati, G., et al. (2001). Iodine and Organoiodide Templates in Supramolecular Synthesis. Accounts of Chemical Research, 34(11), 879–887. DOI: 10.1021/ar000138h. Discussion of multi-iodine acceptors enabling multidirectional extended interactions. View Source
